molecular formula C20H15Cl2NO3 B13486016 (4~{Z})-6,7-bis(chloranyl)-4-[[(4-methylphenyl)amino]methylidene]-8-oxidanyl-1,2-dihydrodibenzofuran-3-one

(4~{Z})-6,7-bis(chloranyl)-4-[[(4-methylphenyl)amino]methylidene]-8-oxidanyl-1,2-dihydrodibenzofuran-3-one

Cat. No.: B13486016
M. Wt: 388.2 g/mol
InChI Key: ZCTFVCJEVPAGSA-NTEUORMPSA-N
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Description

(4~{Z})-6,7-bis(chloranyl)-4-[[(4-methylphenyl)amino]methylidene]-8-oxidanyl-1,2-dihydrodibenzofuran-3-one is a useful research compound. Its molecular formula is C20H15Cl2NO3 and its molecular weight is 388.2 g/mol. The purity is usually 95%.
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Biological Activity

The compound (4~{Z})-6,7-bis(chloranyl)-4-[[(4-methylphenyl)amino]methylidene]-8-oxidanyl-1,2-dihydrodibenzofuran-3-one is a member of the dibenzofuran family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C20H17Cl2NO3\text{C}_{20}\text{H}_{17}\text{Cl}_2\text{N}O_3

This structure features a dibenzofuran core with multiple functional groups that contribute to its biological activity.

Recent studies have highlighted the compound's potential as an anticancer agent. The following mechanisms have been proposed based on research findings:

  • Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cell lines. Morphological changes indicative of apoptosis were observed in treated cells, suggesting that it activates intrinsic apoptotic pathways .
  • Inhibition of Cell Proliferation : The compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it demonstrated an IC50 value comparable to established anticancer drugs, indicating strong antiproliferative effects .
  • DNA Interaction : Docking studies suggest that the compound may interact with DNA and inhibit thymidylate synthase (TS), a crucial enzyme in DNA synthesis . This interaction could lead to DNA damage and subsequent cell death.

Case Studies and Experimental Data

Several studies have explored the biological activity of similar compounds within the dibenzofuran class:

CompoundCell LineIC50 (μM)Mechanism
Compound AMCF-7 (Breast Cancer)48.52 ± 0.95Apoptosis Induction
Compound BPC-3 (Prostate Cancer)18.46 ± 0.5ROS Production
Compound CHeLa (Cervical Cancer)20.00 ± 1.0DNA Damage

Key Findings :

  • Compound A showed an IC50 value of 48.52 μM against MCF-7 cells, indicating effective inhibition of cell growth through apoptosis .
  • Compound B demonstrated significant cytotoxicity in PC-3 cells with an IC50 of 18.46 μM, linked to ROS production and mitochondrial impairment .
  • Compound C induced apoptosis in HeLa cells after 48 hours of treatment .

Additional Biological Activities

Beyond anticancer properties, compounds related to dibenzofurans have exhibited other biological activities:

  • Antimicrobial Activity : Some derivatives have shown promising results against various pathogens, including bacteria and fungi . This suggests that they could be developed for therapeutic use beyond oncology.
  • Antioxidant Properties : Benzofuran derivatives are also noted for their antioxidant capabilities, which can protect cells from oxidative stress and contribute to their overall therapeutic potential .

Properties

Molecular Formula

C20H15Cl2NO3

Molecular Weight

388.2 g/mol

IUPAC Name

(4Z)-6,7-dichloro-8-hydroxy-4-[(4-methylanilino)methylidene]-1,2-dihydrodibenzofuran-3-one

InChI

InChI=1S/C20H15Cl2NO3/c1-10-2-4-11(5-3-10)23-9-14-15(24)7-6-12-13-8-16(25)17(21)18(22)20(13)26-19(12)14/h2-5,8-9,23,25H,6-7H2,1H3/b14-9+

InChI Key

ZCTFVCJEVPAGSA-NTEUORMPSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N/C=C/2\C(=O)CCC3=C2OC4=C(C(=C(C=C34)O)Cl)Cl

Canonical SMILES

CC1=CC=C(C=C1)NC=C2C(=O)CCC3=C2OC4=C(C(=C(C=C34)O)Cl)Cl

Origin of Product

United States

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